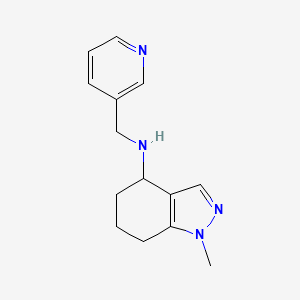![molecular formula C17H26N2O2 B7540919 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid, also known as MDPV, is a psychoactive drug that belongs to the cathinone class. It is a synthetic compound that acts as a potent stimulant and has been used as a recreational drug. MDPV has gained significant attention in recent years due to its potential for abuse and harmful effects on human health. However, MDPV also has potential applications in scientific research, particularly in the field of neuroscience.
作用機序
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid acts by binding to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, resulting in increased stimulation of the postsynaptic neurons. This effect is similar to that of other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects
This compound has been shown to produce a range of physiological and biochemical effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. The drug has also been shown to produce anxiety, paranoia, and hallucinations in some users.
実験室実験の利点と制限
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid has several advantages for use in scientific research. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it useful for studying the effects of these neurotransmitters on the brain. Additionally, this compound has a relatively short half-life, which allows for precise control over the duration of its effects.
However, this compound also has several limitations for use in lab experiments. It is a controlled substance and requires special permits for use in research. Additionally, the drug has a high potential for abuse and can produce harmful effects on human health.
将来の方向性
There are several future directions for research on 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid. One area of interest is the drug's potential as a treatment for depression and other mood disorders. This compound's ability to increase dopamine and norepinephrine levels in the brain could be useful in treating these conditions.
Another area of research is the development of new drugs that are based on the structure of this compound. By modifying the chemical structure of the drug, researchers may be able to create compounds that are more selective and have fewer side effects.
Conclusion
In conclusion, this compound, or this compound, is a potent stimulant that has potential applications in scientific research. The drug acts by binding to dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. While this compound has several advantages for use in lab experiments, it also has limitations and potential for abuse. Future research on this compound could lead to new treatments for mood disorders and the development of safer and more selective drugs.
合成法
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid is synthesized through a multi-step process that involves the reaction of 1-benzyl-4-piperidone with 2,3-dimethylphenyl hydrazine. The resulting intermediate is then reacted with pentanoic acid to yield this compound. The synthesis of this compound is complex and requires expertise in organic chemistry.
科学的研究の応用
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid has been used in scientific research to investigate its effects on the central nervous system. It has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This effect has been linked to the drug's ability to produce euphoria and stimulate the reward pathway in the brain.
特性
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-6-5-7-16(15(14)2)19-12-10-18(11-13-19)9-4-3-8-17(20)21/h5-7H,3-4,8-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWCNHCWIVGIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)
![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid](/img/structure/B7540890.png)
![3-[(3,5-Dichlorobenzoyl)amino]butanoic acid](/img/structure/B7540896.png)
![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)

![5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540935.png)